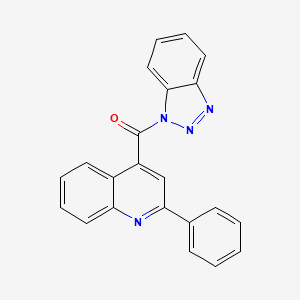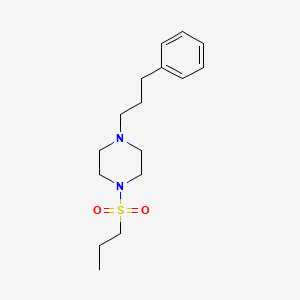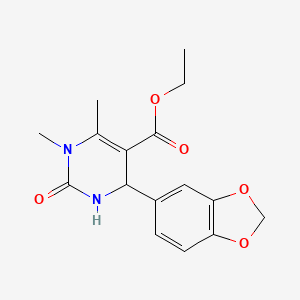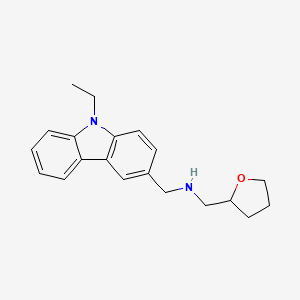
1-(9-ethyl-9H-carbazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with tetrahydro-2-furanylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.
Applications De Recherche Scientifique
N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, leading to the induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its combination of the carbazole moiety with a tetrahydro-2-furanylmethylamine group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[(9-ethylcarbazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-4,7-10,12,16,21H,2,5-6,11,13-14H2,1H3 |
Clé InChI |
XBUPRSWJADEZNF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CNCC3CCCO3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)
![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
![N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide](/img/structure/B10884621.png)
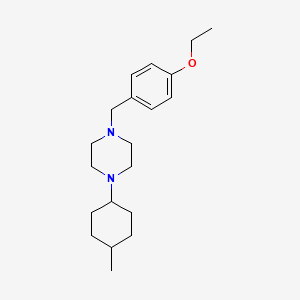
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)
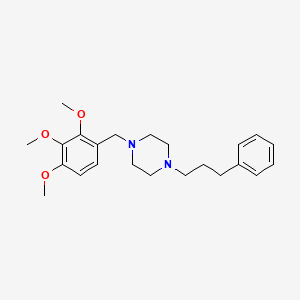
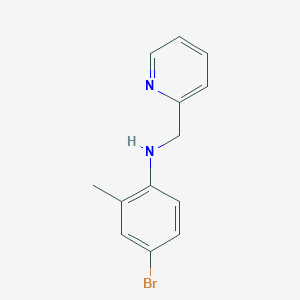
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)
